6-Chloro-2-cyclopentyl-7-methyl-7H-purine
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H13ClN4 |
|---|---|
Molecular Weight |
236.70 g/mol |
IUPAC Name |
6-chloro-2-cyclopentyl-7-methylpurine |
InChI |
InChI=1S/C11H13ClN4/c1-16-6-13-11-8(16)9(12)14-10(15-11)7-4-2-3-5-7/h6-7H,2-5H2,1H3 |
InChI Key |
SJDLSRMAFANQJR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C1C(=NC(=N2)C3CCCC3)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 6 Chloro 2 Cyclopentyl 7 Methyl 7h Purine and Analogues
Strategic Approaches to Purine (B94841) Core Synthesis
The construction of the fundamental purine scaffold can be achieved through two primary strategies: building the heterocyclic system from acyclic precursors or modifying an existing purine ring.
Ring-Closure Reactions for Purine Scaffold Construction
The de novo synthesis of the purine ring system involves the stepwise assembly of the bicyclic structure from simpler acyclic molecules. A classic and enduring method is the Traube purine synthesis, first reported in 1900. This reaction typically involves the condensation of an amino-substituted pyrimidine (B1678525) with a source of a single carbon atom, such as formic acid, to form the imidazole (B134444) ring fused to the pyrimidine core. researchgate.net
The general pathway involves:
Nitrosation of a 4-aminopyrimidine (B60600) derivative at the 5-position.
Reduction of the nitroso group to an amino group, yielding a diaminopyrimidine.
Cyclization with a one-carbon unit (e.g., formic acid or a derivative) to close the imidazole ring. nih.gov
Modern biochemical pathways mirror this chemical logic, building the purine ring on a ribose-5-phosphate (B1218738) scaffold through a series of enzymatic steps that add atoms from precursors like glycine, glutamine, aspartate, and one-carbon units from formyl-FH4. nih.gov
| Ring-Closure Method | Precursors | Key Transformation | Reference |
| Traube Synthesis | Diaminopyrimidine, Formic Acid | Imidazole ring formation | researchgate.netnih.gov |
| De Novo Biosynthesis | Ribose-5-phosphate, Amino Acids, CO2 | Stepwise ring construction | nih.gov |
Substituent Modification Strategies for Pre-formed Purines
Once the purine core is formed, its chemical functionality can be extensively altered through substituent modification. This is often a more direct and versatile approach for generating diverse analogues. Halogenated purines, such as 6-chloropurine (B14466), are particularly valuable intermediates for these transformations. nih.gov The chlorine atom at the C6 position acts as an effective leaving group, allowing for nucleophilic substitution reactions to introduce a wide range of substituents, including amino, alkoxy, and thio groups.
Furthermore, palladium-catalyzed cross-coupling reactions have emerged as powerful tools for creating carbon-carbon bonds at various positions on the purine ring. Reactions like the Suzuki-Miyaura (using organoboron reagents) and Stille (using organotin reagents) couplings enable the introduction of aryl, alkenyl, and alkyl groups onto a halopurine scaffold. nih.govwikipedia.orgwikipedia.org These methods are indispensable for synthesizing analogues with complex carbon-based substituents. researchgate.net
Synthesis of 6-Chloro-2-cyclopentyl-7-methyl-7H-purine
The synthesis of the title compound is not achieved in a single step but requires a carefully orchestrated sequence of reactions to install the correct substituents at the desired positions with the proper regioselectivity. A plausible and efficient synthetic route would involve the creation of a di-halogenated purine, followed by selective functionalization and final methylation.
Derivatization from Precursors (e.g., 6-chloropurine, 2-chloro-6-fluoropurine)
The synthesis logically begins with a readily available purine derivative. Hypoxanthine (B114508) is a common starting material. Treatment of hypoxanthine with a chlorinating agent like phosphoryl chloride effectively converts the C6-hydroxyl group into a chloro group, yielding 6-chloropurine. nih.gov
For the synthesis of a 2,6-disubstituted purine, a precursor such as 2,6-dichloropurine (B15474) is often employed. Research has demonstrated that in 2,6-dihalopurines, the reactivity of the halogen substituents can be differentiated. For instance, in a 9-benzyl-6-chloro-2-iodopurine molecule, a Suzuki-Miyaura coupling reaction with a boronic acid occurs selectively at the C2 position, leaving the C6-chloro group intact for subsequent modifications. researchgate.net This differential reactivity is crucial for the regioselective introduction of the cyclopentyl group.
Introduction of the 6-Chloro Substituent
The introduction of the 6-chloro substituent is a foundational step in the synthesis of many purine-based compounds. The most common method involves the conversion of the keto-enol tautomer of hypoxanthine (which has an -OH group at the 6-position) into the corresponding chloride. This is typically accomplished by refluxing hypoxanthine with phosphoryl chloride (POCl₃), sometimes in the presence of a base like N,N-dimethylaniline to facilitate the reaction. nih.gov The resulting 6-chloropurine is a versatile intermediate for further chemical elaboration. nih.govnih.gov
Regioselective Introduction of the 2-Cyclopentyl Moiety
With a 2,6-dihalopurine precursor in hand, the cyclopentyl group can be introduced regioselectively at the C2 position. Palladium-catalyzed cross-coupling reactions are the methods of choice for this transformation.
Suzuki-Miyaura Coupling : This reaction would involve the coupling of a 2,6-dihalopurine (e.g., 2-iodo-6-chloropurine) with cyclopentylboronic acid in the presence of a palladium catalyst and a base. wikipedia.orgresearchgate.net The higher reactivity of the iodo group at C2 compared to the chloro group at C6 allows for selective substitution. researchgate.net
Stille Coupling : An alternative approach is the Stille reaction, which couples the 2-halopurine with an organotin reagent, such as cyclopentyltributylstannane. wikipedia.orgorganic-chemistry.org This reaction also proceeds via a palladium-catalyzed cycle involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org
Following the successful C-C bond formation, the final step in constructing the core scaffold is the regioselective methylation at the N7 position. Direct alkylation of purines often yields a mixture of N7 and N9 isomers, with the N9 isomer typically being the thermodynamically more stable product. nih.gov However, specific conditions have been developed to favor N7 alkylation. One such method involves protecting the purine at the N9 position, followed by methylation at N7 and subsequent deprotection. rsc.org Another strategy utilizes Lewis acids like SnCl₄ to direct the alkylation of N-trimethylsilylated purines preferentially to the N7 position. nih.govacs.org
| Synthetic Step | Reaction Type | Reagents | Key Outcome | Reference |
| Chlorination | Nucleophilic Substitution | Hypoxanthine, POCl₃ | Formation of 6-chloropurine | nih.gov |
| C2-Cyclopentylation | Suzuki-Miyaura Coupling | 2-Iodo-6-chloropurine, Cyclopentylboronic acid, Pd catalyst, Base | Selective formation of 6-chloro-2-cyclopentylpurine | researchgate.net |
| N7-Methylation | Regioselective Alkylation | 6-chloro-2-cyclopentylpurine, Methylating agent (e.g., MeI), Lewis Acid (e.g., SnCl₄) | Formation of this compound | nih.govrsc.orgacs.org |
Selective Alkylation at the N-7 Position with a Methyl Group
The selective introduction of a methyl group at the N-7 position of the purine ring is a significant synthetic challenge, as direct alkylation of purines often yields a mixture of N-7 and N-9 isomers. acs.orgub.edu Typically, the N-9 isomer is the thermodynamically more stable product and predominates, while the N-7 isomer is considered the kinetically favored product. acs.orgnih.gov
Several strategies have been developed to achieve regioselective N-7 alkylation. One effective method involves performing the reaction under kinetically controlled conditions, primarily at lower temperatures such as room temperature, to preferentially form the N-7 product. acs.orgnih.gov This approach aims to capture the kinetic product before it can equilibrate to the more stable N-9 isomer.
Another refined strategy employs a one-pot, three-step procedure. This method begins with the protection of the N-9 position using a p-methoxybenzyl (PMB) group. The N-9 protected purine is then subjected to methylation using reagents like trimethyl- or triethyl-oxonium borofluorate in a solvent such as 2,2,2-trifluoroethanol, which facilitates selective N-7 alkylation. The final step involves the removal of the N-9 protecting group, often through microwave irradiation, to yield the N-7-methyl-purine. rsc.org
Furthermore, methods based on the Vorbrüggen reaction, which utilize N-trimethylsilylated purines and a Lewis acid catalyst like tin(IV) chloride (SnCl₄), have been developed for direct regioselective N-7 alkylation with various alkyl groups. acs.orgnih.gov While this has been extensively studied for bulkier groups like tert-butyl, the principles can be adapted for methylation.
Optimization of Reaction Conditions and Yields
The optimization of reaction conditions is critical for maximizing the yield of the desired N-7 alkylated isomer and minimizing the formation of the N-9 counterpart and other side products. Key parameters that are typically adjusted include the choice of catalyst, solvent, temperature, and reaction time.
Catalyst: Lewis acids are frequently used to catalyze the alkylation of silylated purines. Tin(IV) chloride (SnCl₄) has been shown to be highly effective. nih.govnih.gov The amount of catalyst is a crucial variable; studies on analogous reactions have shown that a significant reduction in catalyst amount can drastically lower the conversion of the starting material. acs.org While SnCl₄ often gives the best results, other Lewis acids like titanium(IV) chloride (TiCl₄) have also been used, though sometimes with lower conversion rates. acs.orgnih.gov
Solvent: The choice of solvent can influence the reaction's regioselectivity and rate. Dichloroethane (DCE) and acetonitrile (B52724) (ACN) are common solvents for these reactions. In some cases, DCE has been found to provide higher yields of the N-7 isomer compared to ACN, which can sometimes promote the formation of the N-9 isomer. nih.gov
Temperature and Time: Temperature is a critical factor in controlling the kinetic versus thermodynamic product distribution. Reactions performed at room temperature generally favor the N-7 isomer. acs.orgnih.gov Increasing the temperature can accelerate the reaction but may also lead to the formation of the more stable N-9 isomer. acs.org The reaction time must be carefully optimized to achieve the maximum possible conversion to the N-7 product without allowing for its subsequent isomerization. acs.orgnih.gov
The following table summarizes the optimization of conditions for a model N-7 tert-butylation reaction of 6-chloropurine, which provides insights applicable to N-7 methylation.
| Entry | Catalyst (equiv.) | Solvent | Temperature (°C) | Time (h) | Product(s) and Yield/Ratio |
|---|---|---|---|---|---|
| 1 | SnCl₄ (2.1) | DCE | Room Temp | 19 | N-7 isomer (78% isolated yield) |
| 2 | SnCl₄ (1.0) | DCE | Room Temp | 19 | Lower conversion |
| 3 | TiCl₄ (2.1) | DCE | Room Temp | 19 | N-7 isomer (43% isolated yield) |
| 4 | SnCl₄ (2.1) | ACN | Room Temp | 21 | Mixture of N-7 and N-9 isomers |
| 5 | SnCl₄ (2.1) | ACN | 80 | 5 | Predominantly N-9 isomer (39% isolated yield) |
Synthesis of Structural Analogues of this compound
Modifications at C-2 (e.g., varying cycloalkyl, aryl, or amino substituents)
The substituent at the C-2 position of the purine ring can be varied to generate a wide range of structural analogues. Starting from a common intermediate like 2,6-dichloropurine, the C-2 position can be modified prior to substitutions at C-6 and N-7. For instance, analogues with different cycloalkyl groups can be synthesized. The introduction of aryl groups at C-2 is also a common modification. Furthermore, amino substituents can be installed at this position. For example, the synthesis of 2-amino-6-chloropurine (B14584) nucleosides is a well-established pathway, which can be adapted for non-nucleoside analogues. nih.gov The alkylation of 2,6-dichloropurine, followed by nucleophilic aromatic substitution at the C-6 and then C-2 positions, allows for the stepwise introduction of different functionalities, including various amines. mdpi.com
Alterations at C-6 (e.g., different halogen or amino functionalities)
The chlorine atom at the C-6 position of the purine ring is an excellent leaving group, making it a versatile handle for introducing a variety of functional groups through nucleophilic aromatic substitution. nih.gov
Amino Functionalities: The 6-chloro group can be readily displaced by amines to yield 6-aminopurine (adenine) derivatives. This is a common transformation in purine chemistry. nih.gov A two-step protocol can be employed, starting with the reaction with sodium azide (B81097) to form a 6-azidopurine intermediate, which is then reduced, for instance by palladium-catalyzed hydrogenation, to the corresponding 6-amino derivative. nih.gov Direct substitution with various primary and secondary amines is also widely used to create diverse libraries of 6-substituted purines. mdpi.comnih.gov
Other Halogens: While the 6-chloro derivative is a common starting material, analogues with other halogens at C-6 can also be synthesized, potentially altering the reactivity and biological profile of the molecule.
Other Nucleophiles: The C-6 position can also be functionalized with oxygen (e.g., methoxy) or sulfur (e.g., methylthio) nucleophiles. acs.orgnih.gov
Variations in Alkylation at N-7 and N-9 (e.g., other alkyl groups, selective N-9 alkylation)
The identity and position of the alkyl group on the purine's imidazole ring significantly influence the compound's properties.
Other Alkyl Groups at N-7: The methodologies developed for selective N-7 methylation can be extended to other alkyl groups. For example, direct N-7 regioselective introduction of tert-alkyl groups like tert-butyl and tert-pentyl onto 6-chloropurine has been successfully achieved using N-trimethylsilylated purines and a SnCl₄ catalyst under kinetically controlled conditions. acs.orgnih.gov
Selective N-9 Alkylation: While N-7 selectivity requires specific conditions, the synthesis of the N-9 isomer is often more straightforward as it is the thermodynamically favored product. acs.org Direct alkylation of 6-chloro-2-cyclopentylpurine with a methylating agent under basic conditions at elevated temperatures would be expected to yield the N-9-methyl isomer as the major product. acs.orgnih.gov Microwave-assisted synthesis in the presence of a base has also proven to be an efficient method for achieving high yields and regioselectivity for N-9 alkylation of various purines. ub.edu Additionally, the Mitsunobu reaction is another synthetic tool that often favors the formation of the N-9 alkylated product. mdpi.com
Introduction of Diverse Heterocyclic and Aromatic Moieties
The purine scaffold can be further elaborated by introducing various heterocyclic and aromatic groups, typically at the C-2 or C-6 positions.
At C-6: The versatile 6-chloro group can be used in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki coupling, to introduce a wide array of aryl and heteroaryl substituents. This approach involves reacting the 6-chloropurine derivative with an appropriate boronic acid in the presence of a palladium catalyst. nih.gov Alternatively, nucleophilic substitution at C-6 with amines that already contain an aromatic or heterocyclic moiety is a common strategy. researchgate.netnih.gov
At C-2: Similar to the C-6 position, the C-2 position can be functionalized with aromatic and heterocyclic groups. Starting with 2,6-dichloropurine, selective substitution at C-6 can be followed by a cross-coupling reaction at the C-2 position to introduce the desired moiety.
Spectroscopic Characterization of Synthesized Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. Through ¹H and ¹³C NMR, the precise chemical environment of each hydrogen and carbon atom in the molecule can be determined.
¹H NMR Spectroscopy: The proton NMR spectrum for this compound is expected to show distinct signals corresponding to the purine core and the cyclopentyl and methyl substituents. The aromatic region would feature a singlet for the H-8 proton of the purine ring. The N-methyl group at the N-7 position would appear as a sharp singlet, typically in the range of 3.5-4.5 ppm. The cyclopentyl group would present more complex signals: a multiplet for the single methine proton (CH) attached to the C-2 position of the purine ring, and a series of overlapping multiplets for the eight methylene (B1212753) (CH₂) protons.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides crucial information for confirming the purine skeleton and the position of the alkyl substituents. A key diagnostic signal for confirming the N-7 alkylation is the chemical shift of the C-5 carbon. In N-7 alkylated 6-chloropurines, the C-5 resonance is shifted to a characteristic position that allows for clear differentiation from the N-9 isomer. nih.gov The spectrum would also show distinct signals for the other purine carbons (C-2, C-4, C-6, C-8), the N-methyl carbon, and the carbons of the cyclopentyl ring.
While specific experimental data for this compound is not widely published, the expected chemical shifts can be predicted based on data from analogous structures such as 6-chloro-7-methyl-7H-purine and other N-7 substituted purines.
| Predicted ¹H and ¹³C NMR Chemical Shifts for this compound | |
|---|---|
| Atom | Expected Chemical Shift (δ, ppm) |
| Purine H-8 | ~8.0 - 8.5 (singlet) |
| N7-CH₃ | ~3.8 - 4.2 (singlet) |
| Cyclopentyl CH | ~3.0 - 3.5 (multiplet) |
| Cyclopentyl CH₂ | ~1.6 - 2.2 (multiplets) |
| Purine C-2 | ~160 - 165 |
| Purine C-4 | ~150 - 155 |
| Purine C-5 | ~130 - 135 (diagnostic for N7-isomer) |
| Purine C-6 | ~150 - 155 |
| Purine C-8 | ~140 - 145 |
| N7-CH₃ | ~30 - 35 |
| Cyclopentyl CH | ~40 - 45 |
| Cyclopentyl CH₂ | ~25 - 35 |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is employed to determine the molecular weight of the synthesized compounds and to gain structural insights from their fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the determination of the molecular formula.
For this compound (C₁₁H₁₃ClN₄), the molecular ion peak ([M]⁺) would be observed. Due to the presence of the chlorine atom, a characteristic isotopic pattern would be seen for the molecular ion, with a peak at [M]⁺ and another at [M+2]⁺ in an approximate 3:1 ratio, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
The fragmentation of purine derivatives under electron impact (EI) or other ionization methods typically involves cleavage of the substituents from the purine core. libretexts.org For the target compound, common fragmentation pathways would include the loss of the cyclopentyl group and subsequent fragmentation of the purine ring.
| Expected Mass Spectrometry Data for this compound | |
|---|---|
| Parameter | Expected Value |
| Molecular Formula | C₁₁H₁₃ClN₄ |
| Molecular Weight | 236.70 g/mol |
| Exact Mass ([M]⁺ for ³⁵Cl) | 236.0829 m/z |
| [M+2]⁺ Isotope Peak (for ³⁷Cl) | 238.0800 m/z (approx. 32% intensity of M⁺) |
| Key Fragment | [M - C₅H₉]⁺ (Loss of cyclopentyl group) |
Other Analytical Techniques (e.g., Elemental Analysis, Single Crystal X-ray Diffraction where applicable)
To further corroborate the structure and purity of the synthesized compounds, other analytical techniques are utilized.
Elemental Analysis: This technique determines the mass percentages of the elements (Carbon, Hydrogen, Nitrogen) in a pure sample. The experimentally determined percentages are compared with the theoretically calculated values for the proposed molecular formula. For C₁₁H₁₃ClN₄, the calculated elemental composition provides a benchmark for assessing the purity of the synthesized product. man.ac.ukdavidson.edu
| Theoretical Elemental Composition of C₁₁H₁₃ClN₄ | |
|---|---|
| Element | Percentage (%) |
| Carbon (C) | 55.82% |
| Hydrogen (H) | 5.54% |
| Chlorine (Cl) | 14.98% |
| Nitrogen (N) | 23.67% |
Single Crystal X-ray Diffraction: When suitable single crystals of a compound can be grown, X-ray diffraction provides the most definitive structural proof. This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, confirming the atomic connectivity, bond lengths, and bond angles. While a crystal structure for the specific title compound is not publicly available, studies on analogous 6-chloropurine derivatives have utilized this method to unambiguously confirm their molecular architecture. nih.gov Such analyses provide incontrovertible evidence of the substitution pattern, including the location of the methyl group at the N-7 position.
Computational Chemistry and Molecular Modeling Studies of 6 Chloro 2 Cyclopentyl 7 Methyl 7h Purine
Ligand-Based Computational Approaches
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction
No public data available.
3D-QSAR Analysis, including Steric and Electronic Property Contributions
No public data available.
Structure-Based Drug Design Methodologies
Molecular Docking Simulations with Identified Biological Targets
No public data available.
Prediction of Binding Poses and Interaction Modes
No public data available.
Analysis of Key Intermolecular Interactions (e.g., hydrogen bonding, hydrophobic interactions)
No public data available.
Molecular Dynamics (MD) Simulations for Ligand-Target Complex Stability
No published Molecular Dynamics (MD) simulation studies were found for 6-Chloro-2-cyclopentyl-7-methyl-7H-purine. MD simulations are computational methods used to analyze the physical movements of atoms and molecules. For a ligand-target complex, these simulations provide insights into the stability of the interaction over time, revealing how the ligand binds to its target protein and the conformational changes that may occur. Such a study for this compound would involve placing the compound in the binding site of a target protein and simulating their dynamic behavior in a biological environment. Key metrics, such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), would be calculated to assess the stability of the complex.
Free Energy Perturbation (FEP) or Thermodynamics Integration (TI/MD) Calculations for Relative Binding Affinities
There are no specific Free Energy Perturbation (FEP) or Thermodynamic Integration (TI) studies available for this compound. These computational methods are employed to calculate the relative binding affinities of a series of ligands to a target. FEP and TI simulate a non-physical pathway to "mutate" one ligand into another, allowing for the calculation of the free energy difference between them. This is a powerful tool in drug design for predicting how modifications to a lead compound, such as the introduction of the cyclopentyl group at the C2 position, might affect its binding potency.
Conformational Analysis and Stereochemical Considerations
Specific conformational analysis or stereochemical studies for this compound have not been reported in the literature.
Influence of Substituents on Purine (B94841) Ring Conformation and Flexibility
While there is no direct research on the conformational influence of the specific substituents in this compound, studies on related purine derivatives offer some general insights. The substitution pattern on the purine ring significantly impacts its electronic properties and spatial conformation.
N7-Methyl Group: Alkylation at the N7 position, as seen with the methyl group in the target compound, can induce steric strain. For instance, in a related compound, N7 alkylation forced the C6-chloro substituent to orient towards the alkyl group, increasing the system's strain energy nih.gov. This can influence the planarity and flexibility of the purine ring system.
C2-Cyclopentyl Group: The bulky cyclopentyl group at the C2 position would be expected to have a significant steric influence on the molecule's conformation and its ability to fit into a target's binding pocket. Its flexibility could allow for various conformations, potentially impacting binding affinity and selectivity.
C6-Chloro Group: The electronegative chlorine atom at the C6 position plays a crucial role in the electronic distribution of the purine ring and is a key site for chemical modification nih.gov. Its presence is known to be important for the biological activity of many purine derivatives.
Structure Activity Relationship Sar Investigations for 6 Chloro 2 Cyclopentyl 7 Methyl 7h Purine Analogues
Elucidation of Key Structural Features for Biological Activity
The specific arrangement of substituents at the C2, C6, and N7 positions creates a unique chemical entity whose interactions with biological targets are governed by the individual contributions of each group.
The chlorine atom at the C6 position of the purine (B94841) ring is a critical feature that significantly influences both the chemical reactivity and the biological activity of the molecule. 6-chloropurine (B14466) is a widely used intermediate in the synthesis of a vast array of purine derivatives due to the lability of the C-Cl bond, which makes it an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the introduction of diverse functional groups, such as amino, thio, or aryl moieties, at the C6 position, leading to compounds with a broad spectrum of biological activities, including cytostatic and antineoplastic effects.
In neutral purines, the general order of reactivity for nucleophilic substitution is C6 > C2 > C8. The presence of the electron-withdrawing chloro group at C6 makes this position particularly susceptible to nucleophilic attack, facilitating the generation of large libraries of analogues for SAR studies. For instance, the Suzuki−Miyaura cross-coupling reaction of 6-chloropurine derivatives with phenylboronic acids has been used to synthesize 6-phenylpurine ribonucleosides that exhibit significant cytostatic activity.
While direct structure-activity relationship data for a cyclopentyl group at the C2 position of a 6-chloro-7-methylpurine (B15381) are not extensively documented in the reviewed literature, the role of cycloalkyl groups at other positions of the purine ring provides valuable insights. Cycloalkyl groups, in general, are known to increase lipophilicity and can enhance binding to hydrophobic pockets within target proteins. For example, replacing the ribose moiety in certain nucleoside analogues with a carbocyclic ring, such as cyclopentane, can increase metabolic stability by eliminating the labile glycosidic bond.
In the context of adenosine (B11128) receptor ligands, an N6-cyclopentyl substituent is a hallmark of N6-cyclopentyladenosine (CPA), a potent and highly selective A1 adenosine receptor agonist. This demonstrates that the cyclopentyl moiety is well-accommodated by the adenosine receptor binding pocket and is crucial for conferring high affinity and selectivity. Although this applies to the N6 position, it suggests that a cyclopentyl group can be a favorable feature for receptor interaction. A novel series of 2-substituted-6-biarylmethylamino-9-cyclopentylpurine derivatives has also been described as exhibiting strong inhibitory activity against cyclin-dependent kinases (CDKs). While the cyclopentyl group is at N9 in this case, it again highlights its utility in designing potent enzyme inhibitors.
Systematic comparisons of a C2-cyclopentyl group with other C2-substituents on this specific purine scaffold are scarce. However, broader studies on purine analogues indicate that the size, lipophilicity, and nature of the substituent at the C2 position are critical for determining potency and selectivity for various targets, such as kinases and G-protein coupled receptors (GPCRs).
For adenosine receptor antagonists, for example, modifications at the C2 position have been explored extensively. Small alkyl chains, alkynyl groups, and various aryl groups have been introduced, each modulating the affinity and selectivity profile. Generally, small, lipophilic groups at C2 are well tolerated and can enhance affinity. A cyclopentyl group, being a moderately sized, lipophilic, and conformationally restricted cyclic alkyl group, would be expected to offer a different steric and hydrophobic profile compared to linear alkyl chains (e.g., methyl, ethyl, propyl) or other cyclic groups (e.g., cyclopropyl, cyclohexyl). The rigidity of the cyclopentyl ring compared to a flexible acyclic chain could lock the molecule into a more favorable conformation for binding, potentially increasing potency and selectivity. Conversely, it could also create unfavorable steric clashes, depending on the topology of the target's binding site.
| Substituent Type | General Impact on Activity (in various purine scaffolds) | Potential Advantages | Potential Disadvantages |
| Acyclic Alkyl (e.g., methyl, propyl) | Often well-tolerated; can increase lipophilicity and binding affinity. | Simple to synthesize; predictable increase in lipophilicity. | Conformational flexibility may lead to lower binding affinity or selectivity. |
| Cyclic Alkyl (e.g., cyclopropyl, cyclopentyl) | Can increase metabolic stability and receptor affinity; conformational restriction. | Rigidity may pre-organize the molecule for optimal binding, enhancing potency/selectivity. | May introduce steric hindrance if the binding pocket is narrow. |
| Aryl/Heteroaryl | Can introduce π-stacking or hydrogen bonding interactions, significantly altering activity. | Offers diverse interaction possibilities; can fine-tune electronic properties. | Can significantly alter solubility and pharmacokinetic properties. |
Alkylation of the purine core can occur at either the N7 or N9 position of the imidazole (B134444) ring, and the position of this alkyl group has a profound impact on the molecule's biological properties. N7-alkylated purines are typically the kinetic product of alkylation reactions and are often less thermodynamically stable than their N9-isomers. Despite being the minor product in many synthetic preparations, N7-substituted purines are of significant biological interest.
For instance, 7-methylguanine (B141273) is a naturally occurring compound that competitively inhibits the DNA repair enzyme poly(ADP-ribose) polymerase (PARP) and has been investigated as a potential anticancer drug candidate. Other N7-substituted purine derivatives have demonstrated a range of biological effects, including cytotoxic and antiviral activities. The methylation at the N7 position alters the electronic distribution of the purine ring and changes the hydrogen-bonding pattern compared to the N9-isomer or the unsubstituted purine. This results in a distinct pharmacological profile, as the N7-isomer will present a different three-dimensional shape and set of interaction points to its biological target.
When a purine is alkylated, a mixture of N7 and N9 isomers is often formed, with the N9-isomer typically being the major, more thermodynamically stable product. Synthetic strategies have been developed to selectively favor one isomer over the other. The choice between N7 and N9 substitution is a critical determinant of biological activity.
N9-Alkylated Purines : This is the more common and often more stable isomer. Many clinically important purine analogues, including numerous antiviral and anticancer nucleoside analogues, are N9-substituted. The geometry of N9-substitution mimics that of natural purine nucleosides, allowing these compounds to interact with many of the same enzymes and receptors.
N7-Alkylated Purines : These isomers place the substituent in a different spatial region. This can lead to novel interactions with biological targets that are not possible for the N9-isomers. While direct alkylation often yields less of the N7 product, specific synthetic methods can be employed to produce it as the major product. The biological activities reported for N7-alkylated purines, such as cytotoxic and enzyme inhibitory effects, confirm that this isomeric form can be highly active.
Unsubstituted Purines : Purines without substitution on the imidazole nitrogens exist as a mixture of N7-H and N9-H tautomers. They serve as the precursors for N-alkylated derivatives. Their biological activity is often different from their alkylated counterparts; for example, they possess different acid-base properties and hydrogen bonding capabilities, which can be crucial for target recognition.
The regiochemical outcome of substitution (N7 vs. N9) is a key variable in the design of purine-based therapeutic agents.
| Isomer Type | Thermodynamic Stability | Common Biological Role/Analogue Type | Key Differentiating Feature |
| N7-Alkylated | Generally lower (kinetic product) | Enzyme inhibitors (e.g., PARP), cytotoxic agents. | Different spatial orientation of the alkyl group, altering receptor/enzyme interactions. |
| N9-Alkylated | Generally higher (thermodynamic product) | Mimics of natural nucleosides; antiviral and anticancer drugs. | Geometry resembles natural nucleosides, allowing interaction with nucleic acid machinery. |
| Unsubstituted (N7-H/N9-H) | Tautomeric mixture | Precursor molecules; may have distinct intrinsic activity. | Capable of acting as both hydrogen bond donor and acceptor at the imidazole nitrogens. |
Impact of N-7 Methylation on Pharmacological Profile
Positional and Stereochemical Effects of Substituents
The precise positioning of each substituent on the purine analogue is critical, as even minor changes can lead to significant shifts in biological activity. The difference between N7 and N9 methylation is a clear example of positional isomerism dramatically affecting the pharmacological profile.
Furthermore, if any of the substituents contain a chiral center, the stereochemistry can play a vital role in biological activity. For instance, in a study of racemic aryl-substituted 6-chloropurine derivatives, the impact of chirality on antiproliferative activity was evaluated, indicating that enantiomers can have different biological effects. This stereoselectivity arises because biological targets like enzymes and receptors are themselves chiral, and one enantiomer of a drug typically fits into the binding site much better than the other. While the core compound "6-Chloro-2-cyclopentyl-7-methyl-7H-purine" does not have a chiral center, the introduction of chiral substituents in analogue design would necessitate separation and individual testing of the enantiomers to fully elucidate the SAR. For example, studies on adenosine receptor antagonists have shown that the stereochemistry of a chiral substituent can determine not only the potency but also the selectivity between different receptor subtypes.
Analysis of Substituent Tolerances and Optimal Geometries
Modifications to the purine core have shown that certain alterations are well-tolerated, while others lead to a significant loss of activity. For instance, in related 6-chloropurine derivatives, the presence of a halogen at the C6 position is often a key feature for activity. Studies on 6-chloro-8-aza-9-cyclopentylpurine have indicated that the combination of a 6-halo group, an 8-aza modification, and a 9-cyclopentyl group results in the greatest inhibitory action against enzymes like bacterial RNA polymerase. nih.gov This suggests that the electronic properties conferred by the chlorine atom at the C6 position are vital.
The geometry of the substituent at the N7 or N9 position also plays a significant role. The cyclopentyl group in the target compound is a bulky, lipophilic moiety. In related structures, such as those with a cyclobutanol (B46151) ring attached to the N7 position, the orientation of this ring relative to the purine core is critical. The mean plane of the cyclobutanol ring can be inclined at various angles to the purine ring system, influencing how the molecule fits into a biological target. nih.gov For N7-alkylated purines, the orientation of the chlorine atom can be forced towards the alkyl group, potentially increasing strain, which might be a factor in its chemical reactivity and biological interactions. nih.gov
In a series of 6-chloro-2-(propylthio)-8,9-dihydro-7H-purine derivatives, SAR studies revealed that variations at the C8 and N9 positions significantly impact antiproliferative activity. nih.gov This indicates that the core structure can tolerate a range of substituents at these positions, allowing for the fine-tuning of its biological profile. Similarly, in the development of 7-deazapurine analogues, substitutions at the C7 position with groups like ethyl or chloro were found to yield broad-spectrum activity against kinetoplastid parasites, highlighting the tolerance for small, electronegative, or alkyl groups at this position. nih.gov
The following table summarizes the tolerance of substituents at various positions based on studies of analogous compounds.
| Position | Tolerated Substituents | Impact on Activity |
| C6 | Halogens (e.g., Chloro) | Often essential for potent inhibitory activity. |
| N7/N9 | Cycloalkyl groups (e.g., Cyclopentyl), Phenyl groups | Influences binding and selectivity; bulky groups are often tolerated. nih.gov |
| C8 | Carboxamide moieties, Piperazine (B1678402) appendages | Can significantly enhance antiproliferative activity and selectivity. nih.gov |
| C2 | Alkylthio groups (e.g., Propylthio) | Contributes to the overall lipophilicity and binding profile. nih.gov |
Identification of Essential Pharmacophoric Elements
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. For this compound and its analogues, several key pharmacophoric elements have been identified as essential for their biological activity.
Based on related compounds, the essential elements can be summarized as:
The Purine Core: This heterocyclic scaffold acts as the central framework for positioning the key interacting groups.
The C6-Chloro Substituent: The electronegative chlorine atom at this position is a crucial feature. It can act as a hydrogen bond acceptor and its presence is often linked to enhanced binding affinity or reactivity, potentially through mechanisms like site-directed alkylation. nih.gov
The N7-Methyl and C2-Cyclopentyl Groups: These bulky and lipophilic groups are critical for establishing van der Waals interactions and occupying hydrophobic pockets within the target's binding site. The cyclopentyl group, in particular, contributes significantly to the molecule's lipophilicity, which can influence cell permeability and target engagement.
Hydrogen Bonding Capabilities: The nitrogen atoms within the purine ring system (N1, N3, and N9, if unsubstituted) can act as hydrogen bond acceptors or donors, which are critical for anchoring the ligand within the active site of a protein.
In studies of 6-methyl-7-deazapurine nucleoside analogues, the purine scaffold itself is recognized as a key element because parasites like kinetoplastids cannot synthesize purines de novo and rely on uptake from their host. nih.gov This makes the purine core a privileged scaffold for designing antiprotozoal agents. For antiproliferative 6-chloro-purine derivatives, a terminal piperazine appendage combined with a carboxamide moiety at the C8 position was identified as a key pharmacophoric feature for potent and selective activity against lung cancer cells. nih.gov This highlights that while the core purine structure is essential, distal functional groups often dictate the potency and selectivity profile.
Design Principles for Lead Optimization Based on SAR Data
The insights gained from SAR studies provide a rational basis for the lead optimization of this compound analogues. The goal of lead optimization is to refine the structure of a promising compound to improve its efficacy, selectivity, and pharmacokinetic properties.
Strategies for Enhancing Potency against Specific Targets
To enhance the potency of this class of compounds, several strategies can be employed, guided by existing SAR data.
Exploiting Key Interactions: If the target protein structure is known, computational modeling can be used to design modifications that optimize interactions with specific amino acid residues. For example, if a hydrogen bond donor is available in the target's active site, modifying the purine analogue to include a suitable acceptor at a corresponding position could significantly increase binding affinity and, consequently, potency.
Introduction of Additional Functional Groups: As seen in related 6-chloro-purine derivatives, the addition of a carboxamide moiety at the C8 position led to a significant increase in antiproliferative activity. nih.gov This strategy involves identifying positions on the purine scaffold that are tolerant to substitution and introducing groups that can form additional favorable interactions with the target.
Structure-Based Design: This approach involves using the three-dimensional structure of the target, often obtained through X-ray crystallography, to guide the design of more potent inhibitors. This has been successfully applied in the development of inhibitors for targets like the SARS-CoV-2 main protease, where peptide-based inhibitors were modified to improve their fit within the enzyme's active site. nih.gov A similar approach could be used to refine the substituents on the this compound core to maximize interactions with a desired target.
Approaches for Improving Target Selectivity
Achieving selectivity is crucial to minimize off-target effects and potential toxicity. Rational drug design principles can be applied to enhance the selectivity of purine analogues.
Exploiting Subtle Target Differences: Even within the same protein family, subtle differences in the amino acid composition of binding sites can be exploited. By designing analogues that specifically interact with unique residues in the intended target but not in closely related off-targets, selectivity can be improved. For example, a strategy used to engineer selectivity into a kinase inhibitor involved targeting a "dehydron"—a suboptimally packed backbone amide hydrogen bond—that was present in the target kinase but not in a related one. nih.gov
Modulating Physicochemical Properties: Fine-tuning properties like lipophilicity and electrostatic charge distribution can influence selectivity. nih.gov For instance, introducing polar groups can disfavor binding to non-polar, non-specific sites. In the case of this compound, modifying the cyclopentyl ring by adding polar substituents could potentially improve selectivity by reducing non-specific hydrophobic interactions.
Size and Shape Complementarity: Introducing bulky substituents can create steric hindrance that prevents binding to smaller off-target sites while being accommodated by the larger active site of the intended target. nih.gov The size of the cyclopentyl group at C2 and the methyl at N7 can be systematically varied to probe the steric limits of the target's binding pocket and thereby enhance selectivity.
Consideration of Modifying Steric and Electronic Properties for Improved Activity
The steric and electronic properties of a molecule are fundamental to its interaction with biological targets. Strategic modifications to these properties can lead to improved activity.
Steric Modifications: The size and shape of substituents can be altered to improve the compound's fit within the binding site. In SAR studies of 6-methyl-7-deazapurine analogues, replacing a hydrogen atom at the C7 position with larger groups like ethyl or chloro led to potent activity. nih.gov This suggests that this position can accommodate additional bulk, which could be exploited to enhance binding. For this compound, this could involve exploring different cycloalkyl groups at the C2 position (e.g., cyclobutyl, cyclohexyl) or varying the alkyl substituent at the N7 position to optimize steric complementarity with the target.
The table below outlines potential modifications and their expected impact on activity.
| Modification Type | Example | Rationale for Improved Activity |
| Steric | Replace C2-cyclopentyl with cyclohexyl | Optimize fit in a larger hydrophobic pocket. |
| Steric | Vary N7-alkyl group (e.g., ethyl, propyl) | Probe for optimal steric bulk at this position to enhance binding. nih.gov |
| Electronic | Replace C6-chloro with C6-fluoro | Increase electronegativity, potentially altering hydrogen bonding or metabolic stability. nih.gov |
| Electronic | Add electron-withdrawing group to the purine core | Modulate the pKa and hydrogen bonding capacity of the ring nitrogens. |
Mechanistic Studies of 6 Chloro 2 Cyclopentyl 7 Methyl 7h Purine S Biological Actions in Vitro
Cellular Mechanism of Antiproliferative Action
The antiproliferative effects of 6-chloropurine (B14466) derivatives are often attributed to their ability to interfere with essential cellular processes, leading to the cessation of cell growth and division. As antimetabolites, these compounds structurally mimic natural purines, allowing them to disrupt nucleic acid synthesis and cellular signaling pathways. ontosight.aimedchemexpress.com
Cell Cycle Progression Analysis (e.g., Flow Cytometry for G0/G1, S, G2/M Arrest)
Flow cytometry is a standard technique used to analyze the distribution of cells throughout the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. wikipedia.orgnih.govresearchgate.net Studies on purine (B94841) analogs with structures similar to 6-Chloro-2-cyclopentyl-7-methyl-7H-purine have demonstrated the ability to induce cell cycle arrest.
For instance, a study on newly synthesized 6-substituted piperazine (B1678402)/phenyl-9-cyclopentyl-purine analogs revealed that these compounds could modulate key proteins involved in cell cycle progression. nih.gov Specifically, treatment of liver cancer cells with a highly active analog, referred to as compound 19, led to a decrease in the levels of cyclin E and cyclin-dependent kinase 2 (cdk2). nih.gov These proteins are crucial for the transition from the G1 to the S phase of the cell cycle. By inhibiting their function, the compound effectively halts cell cycle progression, thereby exerting its antiproliferative effect. nih.gov
Table 1: Effect of a 9-Cyclopentyl-Purine Analog on Cell Cycle Regulatory Proteins
| Compound | Cell Line | Target Protein | Observed Effect |
|---|---|---|---|
| Compound 19 (6-(4-(phenylsulfonyl)piperazin-1-yl)-9-cyclopentyl-9H-purin-2-amine) | Liver Cancer Cells | Cyclin E | Decrease in protein levels |
| Compound 19 (6-(4-(phenylsulfonyl)piperazin-1-yl)-9-cyclopentyl-9H-purin-2-amine) | Liver Cancer Cells | Cdk2 | Decrease in protein levels |
| Compound 19 (6-(4-(phenylsulfonyl)piperazin-1-yl)-9-cyclopentyl-9H-purin-2-amine) | Liver Cancer Cells | Phospho-Rb | Decrease in protein levels |
Data sourced from a study on 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs. nih.gov
Apoptosis Induction Pathways (e.g., Annexin V-FITC/PI Staining, Caspase Activation, PARP Cleavage)
Apoptosis, or programmed cell death, is a critical mechanism by which many anticancer agents eliminate malignant cells. This process is characterized by distinct morphological and biochemical features, including the externalization of phosphatidylserine (B164497) (PS) on the cell membrane, activation of caspases, and cleavage of key cellular proteins like poly(ADP-ribose) polymerase (PARP). plos.orgbdbiosciences.com
The induction of apoptosis is a documented mechanism for several 6-chloropurine derivatives. The externalization of PS, an early marker of apoptosis, can be detected using Annexin V-FITC staining in conjunction with propidium (B1200493) iodide (PI) to differentiate between early apoptotic, late apoptotic, and necrotic cells. plos.orgbdbiosciences.com
Studies on 6-chloro-2-(propylthio)-8,9-dihydro-7H-purine derivatives showed they could induce apoptosis in A549 lung cancer cells, likely through the intrinsic pathway. nih.gov Similarly, extensive investigation into a series of 6-substituted piperazine/phenyl-9-cyclopentyl-purine analogs demonstrated potent cytotoxic activity, with IC₅₀ values below 5 µM for the most active compounds, which was attributed to the induction of apoptosis. nih.gov The mechanism was linked to the inhibition of Src kinase, which in turn affects downstream signaling pathways that control cell survival and proliferation. nih.gov Activation of caspase-3 is a central event in many apoptotic pathways, leading to the cleavage of PARP and other substrates, ultimately dismantling the cell. semanticscholar.org
Table 2: Cytotoxic Activity of 9-Cyclopentyl-Purine Analogs in Cancer Cell Lines
| Compound Class | Cell Line | IC₅₀ (µM) |
|---|---|---|
| 6-chloro-2-(propylthio)-8,9-dihydro-7H-purine derivative (Compound 8) | A549 (Lung) | 2.80 |
| 9-Cyclopentyl-purine analog (Compound 19) | Liver Cancer | < 5 |
IC₅₀ represents the concentration required to inhibit 50% of cell growth. nih.govnih.gov
Inhibition of DNA Biosynthesis
A fundamental mechanism of action for many purine analogs is the inhibition of nucleic acid biosynthesis. nih.gov By mimicking endogenous purine nucleobases, these compounds can interfere with the de novo synthesis pathways that produce the building blocks of DNA and RNA. nih.gov
Early studies on 6-chloropurine demonstrated its ability to inhibit the de novo biosynthesis of purines in ascites tumor cells. nih.gov A more structurally related compound, 6-chloro-8-aza-9-cyclopentylpurine, was found to inhibit the activity of enzymes critical for nucleic acid synthesis, including RNA polymerase and formyltetrahydrofolate synthetase. nih.gov This inhibition required preincubation of the enzymes with the purine analog, suggesting a mechanism of site-directed alkylation. nih.gov This dual inhibition of both purine synthesis and RNA transcription highlights a multi-pronged approach by which these compounds can exert their antiproliferative effects.
Molecular Mechanism of Target Engagement
The specific biological effects of purine analogs are dictated by their direct interactions with cellular macromolecules, primarily proteins such as enzymes and receptors.
Specific Receptor/Enzyme Binding and Allosteric Modulation
The molecular mechanism of purine analogs often involves direct binding to the active or allosteric sites of enzymes, leading to their inhibition.
Kinome scanning has been used to identify specific protein kinase targets for 6-substituted 9-cyclopentyl-purine analogs. nih.gov This analysis revealed that a particularly potent analog (compound 19) selectively interacts with and inhibits several intracellular kinases, including Anaplastic Lymphoma Kinase (ALK), Bruton's Tyrosine Kinase (BTK), and Src kinase. nih.gov Inhibition of these kinases disrupts signaling pathways that are often hyperactive in cancer cells, leading to reduced proliferation and the induction of apoptosis. nih.gov
Furthermore, studies on 6-chloro-8-aza-9-cyclopentylpurine identified its targets as bacterial RNA polymerase and rabbit liver formyltetrahydrofolate synthetase. nih.gov The inhibitory action was proposed to occur via site-directed alkylation, indicating a covalent and irreversible binding to the enzyme. nih.gov The presence of the 6-halo and 9-cyclopentyl groups was found to be crucial for achieving the greatest inhibitory effect. nih.gov Purine analogs can also act as inhibitors of adenosine (B11128) diphosphate (B83284) (ADP) receptors, which are involved in platelet aggregation. wikipedia.org
Table 3: Identified Molecular Targets of Cyclopentyl-Purine Analogs
| Compound | Target Enzyme/Protein | Mechanism of Action |
|---|---|---|
| 6-(4-(phenylsulfonyl)piperazin-1-yl)-9-cyclopentyl-9H-purin-2-amine | ALK, BTK, Src Kinase | Competitive Inhibition |
| 6-chloro-8-aza-9-cyclopentylpurine | RNA Polymerase | Site-directed Alkylation |
| 6-chloro-8-aza-9-cyclopentylpurine | Formyltetrahydrofolate Synthetase | Site-directed Alkylation |
Data compiled from studies on structurally related purine analogs. nih.govnih.gov
Modulation of Downstream Signaling Pathways (e.g., FLT3 autophosphorylation, STAT5, ERK1/2 phosphorylation, GLI1 and PTCH expression)
No information was found regarding the effect of this compound on the phosphorylation status of FLT3, STAT5, or ERK1/2. Similarly, there are no available studies on its impact on the expression of GLI1 and PTCH, which are key components of the Hedgehog signaling pathway.
Protein Expression Changes (e.g., Western Blot analysis of p53, Ac-H4)
There are no published Western Blot analyses or other protein expression studies that describe the effect of this compound on the levels of the tumor suppressor protein p53 or on the acetylation of histone H4 (Ac-H4).
Gene Expression Profiling (e.g., RNA-seq, qRT-PCR for target genes)
No data from RNA-sequencing or quantitative real-time PCR (qRT-PCR) studies are available to profile the changes in gene expression induced by this compound.
Due to the absence of specific research data for this compound, it is not possible to provide the requested detailed research findings or to generate the corresponding data tables.
Future Research Directions for 6 Chloro 2 Cyclopentyl 7 Methyl 7h Purine and Purine Based Compounds
Exploration of Novel Synthetic Pathways and Advanced Derivatization
The foundation of discovering new therapeutic agents lies in the ability to synthesize and modify chemical structures with precision and efficiency. For 6-Chloro-2-cyclopentyl-7-methyl-7H-purine and related compounds, future research will heavily focus on innovative synthetic methodologies.
Development of More Efficient and Sustainable Synthetic Routes
Traditional chemical syntheses of purine (B94841) analogues can be lengthy, costly, and often involve harsh reagents and solvents. The future of purine synthesis is geared towards greener and more economical processes.
Enzymatic and Biocatalytic Methods: The use of enzymes in organic synthesis offers high stereo- and regioselectivity under mild, environmentally friendly conditions. ucm.es Multi-enzymatic systems, such as those employing 2'-deoxyribosyltransferase and hypoxanthine-guanine-xanthine phosphoribosyltransferase, have shown promise in the one-pot synthesis of various purine nucleosides. ucm.es This biocatalytic approach presents a sustainable alternative to traditional chemical methods, which often require multiple protection and deprotection steps. ucm.es
Green Chemistry Approaches: The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like purines. This includes the use of recyclable catalysts, such as bleaching earth clay, and environmentally benign reaction media like PEG-400. researchgate.net One-pot multicomponent reactions are also a hallmark of green synthesis, streamlining the production of complex molecules. researchgate.net
Novel Cyclization and Arylation Techniques: Researchers are continuously developing new methods for constructing and modifying the purine core. This includes diacetoxyiodobenzene-mediated oxidative cyclization to form triazolo[5,1-b]purines, a method that avoids the need for transition metals. mdpi.com Additionally, direct arylation of 6-chloropurines with activated aromatics promoted by anhydrous AlCl3 provides a single-step, efficient route to C6-aryl-substituted purine analogues. nih.gov
| Synthetic Strategy | Key Advantages | Example Application |
| Multi-Enzymatic Systems | High stereo- and regioselectivity, mild reaction conditions, environmentally friendly. ucm.es | One-pot synthesis of therapeutic purine nucleosides. ucm.es |
| Green Catalysis | Use of recyclable catalysts, sustainable reaction media, reduced waste. researchgate.net | Synthesis of dihydrothiazolo[3,2-a]purine-2(1H)-one derivatives using bleaching earth clay. researchgate.net |
| Oxidative Cyclization | Mild reaction conditions, avoids transition metals. mdpi.com | Synthesis of novel 8-substituted triazolo[5,1-b]purines. mdpi.com |
| Direct Arylation | Single-step synthesis, moderate to excellent yields. nih.gov | Synthesis of C6-aryl-substituted purine analogues from 6-chloropurines. nih.gov |
Design of Multi-functional Purine Derivatives
Beyond their direct therapeutic effects, purine scaffolds can be engineered to possess multiple functionalities, opening up new avenues for diagnostics and targeted therapies.
Purine-Based Fluorescent Probes: Fluorescently labeled ligands are invaluable tools for studying biological processes in real-time. nih.gov Purine derivatives can be conjugated with fluorophores like fluorescein isothiocyanate (FITC) and 4-nitrobenzo researchgate.netnih.govnih.govoxadiazole (NBD) to create probes for specific biological targets, such as heat shock protein 90 (Hsp90). nih.gov These probes can be used in techniques like flow cytometry and fluorescence microscopy to investigate ligand-receptor binding in living cells. nih.gov Novel purine-based fluorescent sensors are also being developed for the detection of metal ions and pesticides. nih.gov
Proteolysis Targeting Chimeras (PROTACs): PROTACs are bifunctional molecules that harness the cell's own protein degradation machinery to eliminate specific target proteins. nih.gov This technology represents a paradigm shift from traditional inhibition to targeted protein removal. nih.gov A PROTAC molecule consists of a ligand that binds to the protein of interest, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. nih.gov Purine-based scaffolds are being explored as the ligand for the protein of interest in the design of novel PROTACs for cancer therapy and other diseases. nih.gov The development of dual and multi-target PROTACs further expands the therapeutic potential of this approach. cas.org
Advanced Computational Modeling and Artificial Intelligence in Design
The integration of computational tools, particularly artificial intelligence (AI) and machine learning (ML), is revolutionizing the drug discovery process. These technologies can significantly accelerate the design and optimization of new purine-based compounds.
Integration of Machine Learning for Predictive Activity and Selectivity
Machine learning algorithms can analyze vast datasets of chemical structures and biological activities to build predictive models. nih.gov These models can then be used to screen virtual libraries of compounds and prioritize those with the highest predicted potency and selectivity for a given biological target. nih.gov For purine derivatives, ML models can be trained to predict their binding affinity to various kinases, a common target for this class of compounds. This approach can help to identify molecules with a desired selectivity profile, minimizing off-target effects. cam.ac.uk
| Machine Learning Application | Description | Potential Impact |
| Predictive Modeling | Algorithms trained on existing data to predict the biological activity and properties of new molecules. nih.gov | Faster and more cost-effective screening of large compound libraries. nih.gov |
| Virtual Screening | In silico screening of virtual compound libraries using predictive models to identify promising candidates. | Prioritization of compounds for synthesis and experimental testing, increasing the efficiency of hit identification. |
| ADMET Prediction | Prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of drug candidates. | Early identification of compounds with poor pharmacokinetic profiles, reducing late-stage failures. |
De Novo Design of Optimized Purine Analogues
De novo drug design involves the use of computational algorithms to generate entirely new molecular structures with desired properties. frontiersin.org Generative AI models, such as Generative Adversarial Networks (GANs) and Variational Autoencoders (VAEs), can be trained on datasets of known purine-based inhibitors to learn the underlying chemical patterns associated with activity. arxiv.org These models can then generate novel purine analogues that are optimized for binding to a specific target and possess favorable drug-like properties. arxiv.org This approach has the potential to explore a much larger chemical space than traditional high-throughput screening and can lead to the discovery of truly innovative drug candidates. frontiersin.org
Broadening the Scope of Biological Target Identification
While purines are well-known for their interactions with kinases and the machinery of DNA replication, there is a vast and underexplored landscape of other potential biological targets. wikipedia.org Future research will focus on identifying and validating these novel targets.
Chemical Genetics and Affinity-Based Proteomics: One powerful approach for target identification is the use of biased libraries of small molecules, such as those based on a purine scaffold, for affinity chromatography or pull-down assays. cell.com By immobilizing a purine derivative on a solid support and exposing it to cell lysates, researchers can identify proteins that bind to the compound. cell.com This method has been successfully used to identify novel targets for purine-like molecules. cell.com
Exploring Non-traditional Targets: Purine analogues have the potential to interact with a wide range of proteins beyond the traditional targets. For example, purine-binding riboswitches in bacteria represent a novel class of targets for the development of new antimicrobial agents. researchgate.net Additionally, enzymes involved in purine metabolism in pathogens, such as purine nucleoside phosphorylase in H. pylori, are being investigated as potential drug targets. nih.gov A recent machine learning analysis of the gut microbiome has also highlighted the role of purine metabolism in the pathogenesis of gout, suggesting new avenues for therapeutic intervention. hcplive.com
The continued exploration of the chemical space around this compound and other purine-based compounds, coupled with advancements in synthetic chemistry, computational design, and target identification, holds immense promise for the future of medicine. By embracing these innovative approaches, researchers can unlock the full therapeutic potential of this versatile chemical scaffold.
High-Throughput Screening against Novel Target Classes
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries against specific biological targets. For compounds like this compound and other purine analogs, HTS can unveil previously unknown biological activities. The expanding interest in purine derivatives is partly due to the development of rapid HTS assays for new protein targets. researchgate.net
Future HTS campaigns for purine-based compounds will likely focus on novel target classes that have been implicated in a range of diseases. These may include enzymes, receptors, and other proteins that have been historically difficult to target. The structural similarity of purines to endogenous molecules like ATP allows them to interact with a wide variety of proteins. mdpi.comnih.gov For example, a functional proteomics approach has been used to identify quinoline-binding proteins by taking advantage of their structural similarities to the purine ring of ATP. nih.gov
The data generated from HTS can provide initial "hits" that can then be optimized through medicinal chemistry to improve their potency, selectivity, and pharmacokinetic properties. A novel assay has been developed to screen libraries of small molecules for inhibitors of AMACR, a cancer biomarker, demonstrating the potential for HTS to identify new therapeutic leads. nih.gov
| Screening Approach | Target Class | Potential Therapeutic Area |
| High-Throughput Screening (HTS) | Kinases, Phosphatases, GPCRs | Oncology, Inflammation, Neurological Disorders |
| Fragment-Based Screening | Allosteric Sites, Protein-Protein Interfaces | Various |
| Phenotypic Screening | Cellular pathways | Various |
Investigation of Polypharmacology and Multi-Targeting Approaches
The traditional "one-drug, one-target" paradigm is increasingly being challenged by the understanding that complex diseases often involve multiple biological pathways. Polypharmacology, the ability of a single compound to interact with multiple targets, is now seen as a desirable attribute for treating such diseases. nih.gov Purine-based compounds, due to their ability to interact with a wide range of biological targets, are well-suited for a multi-target approach. mdpi.com
Future research will focus on intentionally designing purine derivatives that can modulate multiple targets in a desired way. This could involve creating hybrid molecules that combine the pharmacophores of two different drugs or designing single molecules that have affinity for multiple, disease-relevant targets. mdpi.com For example, a computational multi-targeting approach has been used to reposition approved drugs for the treatment of psoriasis. springermedizin.de
This multi-target approach could lead to more effective therapies for complex diseases like cancer, neurodegenerative disorders, and infectious diseases. nih.gov A recent study described the design and synthesis of new purine/pyrimidine (B1678525) derivatives as multi-targeted agents for various receptor sites in the immune system. nih.gov
Exploration of Emerging Therapeutic Areas
The diverse biological activities of purine derivatives make them attractive candidates for development in a number of emerging therapeutic areas. nih.gov
Neuroinflammation and Degenerative Disorders
Neuroinflammation is a key feature of many neurodegenerative diseases, including Alzheimer's and Parkinson's disease. nih.govmdpi.com There is growing evidence that purine-based compounds can modulate neuroinflammatory pathways and may have therapeutic potential in these disorders. For instance, certain purine derivatives have been shown to inhibit kinases involved in the hyperphosphorylation of proteins implicated in neurodegenerative diseases. csic.es
Guanine-based purines have demonstrated neurotrophic and neuroprotective effects in both in vivo and in vitro models. bohrium.com They have been shown to reduce seizures, stabilize mood, and protect against conditions like ischemia and Parkinson's and Alzheimer's diseases. bohrium.com Future research will likely focus on developing purine-based compounds that can cross the blood-brain barrier and specifically target the pathways involved in neuroinflammation and neurodegeneration. csic.es
A new purine derivative, PDD005, has been shown to rescue cognitive deficits in aging mice and may have therapeutic potential in the treatment of tau pathologies. nih.gov
Host-Pathogen Interactions and Antimicrobial Resistance
The rise of antimicrobial resistance is a major global health threat, creating an urgent need for new antimicrobial agents. Purine-based compounds represent a promising class of molecules for the development of new antibiotics and antivirals. nih.gov Because many pathogens are unable to synthesize purines de novo, they rely on a purine salvage pathway to obtain these essential building blocks for DNA and RNA synthesis. nih.gov Targeting the enzymes of this pathway is a promising strategy for developing new antimicrobial drugs. nih.gov
Several studies have demonstrated the antimicrobial activity of substituted purine derivatives. For example, certain 9-cyclopentyl-6-substituted aminopurines have shown excellent activity against Candida albicans. researchgate.net Other purine derivatives have exhibited antibacterial activity against drug-resistant bacteria like MRSA. researchgate.net
Future research will focus on optimizing the antimicrobial activity of purine-based compounds and exploring their potential to overcome existing resistance mechanisms. This may involve developing compounds that inhibit multiple targets in the pathogen or that can be used in combination with existing antibiotics.
Biophysical Characterization of Ligand-Target Interactions
A thorough understanding of how a drug molecule interacts with its target is crucial for rational drug design. Biophysical techniques like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) provide detailed information about the thermodynamics and kinetics of these interactions.
Conclusion
Summary of Key Findings on 6-Chloro-2-cyclopentyl-7-methyl-7H-purine
While extensive, peer-reviewed research focusing exclusively on this compound is not widely available in public literature, a comprehensive analysis of its structure allows for several key scientific inferences. The compound is a trisubstituted purine (B94841), a class of molecules known for diverse biological activities. researchgate.netnih.gov
Key Structural Features and Their Inferred Significance:
Purine Core: As a derivative of purine, it mimics the structure of endogenous nucleobases, suggesting it could interact with a wide array of biological targets such as enzymes and receptors involved in cellular signaling and metabolic processes. rsc.orgresearchgate.net
6-Chloro Group: The chlorine atom at the C6 position is a crucial feature. Halogenated purines, particularly 6-chloropurine (B14466), are well-established as versatile intermediates in organic synthesis. guidechem.comgoogle.com The chloro group acts as an effective leaving group, facilitating nucleophilic substitution reactions. This allows for the straightforward introduction of various functional groups (e.g., amino, thio, alkoxy groups) to create libraries of novel compounds for biological screening. researchgate.netmdpi.com
2-Cyclopentyl Group: The presence of a cyclopentyl ring at the C2 position adds steric bulk and lipophilicity to the molecule. Such modifications can significantly influence the compound's binding affinity and selectivity for specific protein targets. nih.gov
7-Methyl Group: Alkylation at the N7 position of the purine ring is a common strategy in medicinal chemistry. researchgate.netmdpi.com This modification prevents metabolic degradation at this site and can orient the molecule within a binding pocket, potentially enhancing its biological activity and specificity compared to its N9-substituted isomer. nih.gov
The combination of these substituents makes this compound a promising scaffold for the development of targeted therapeutic agents. Its primary role is likely that of a key synthetic intermediate, enabling the creation of more complex molecules with potential applications in areas like oncology and virology. google.comacs.org
Table 1: Chemical Data for this compound
| Identifier | Value | Source |
|---|---|---|
| CAS Number | 1708178-71-5 | bldpharm.com |
| Molecular Formula | C11H13ClN4 | Inferred |
| Compound Type | Trisubstituted Purine | researchgate.net |
Broader Implications of the Research for Purine Chemistry and Drug Discovery
Research into specifically substituted purines like this compound has profound implications for the broader fields of organic synthesis and drug discovery. The exploration of such molecules drives innovation in several key areas:
Advancement of Synthetic Methodologies: The need to create complex, multi-substituted purines pushes chemists to develop more efficient and regioselective synthetic routes. nih.govrsc.org The synthesis of N7- versus N9-alkylated purines, for instance, remains a challenge that inspires new catalytic systems and reaction conditions. nih.gov Efficiently building libraries of 2,6,7-trisubstituted purines allows for extensive structure-activity relationship (SAR) studies, which are crucial for optimizing lead compounds. nih.govproquest.com
Elucidation of Structure-Activity Relationships (SAR): By systematically modifying each position of the purine core (C2, C6, N7, N9, etc.), researchers can map how specific structural changes affect a compound's biological activity. nih.govnih.govmdpi.com For example, SAR studies have shown that substitutions at the C2 position can confer high potency and selectivity for certain receptors, while modifications at C6 are critical for tuning activity against various enzymes like kinases. nih.govmdpi.com This detailed understanding accelerates the design of drugs with improved efficacy and reduced side effects.
Discovery of Novel Biological Targets: Screening libraries of diverse purine derivatives against various cell lines and protein targets can uncover new therapeutic opportunities. nih.gov Purines are known to interact with a vast range of proteins, including kinases, G-protein coupled receptors (GPCRs), and metabolic enzymes. researchgate.netmdpi.com Highly substituted analogs may exhibit unexpected activity against previously "undruggable" targets, opening new avenues for treating diseases like cancer, viral infections, and inflammatory disorders. nih.govnih.gov
Outlook on the Translational Potential of Highly Substituted Purine Derivatives in Academic Research
The journey from a laboratory curiosity to a clinical therapeutic is long, but the academic research on highly substituted purines provides the fundamental groundwork for this translation. The future outlook is promising, with several key trends emerging:
Targeted Cancer Therapies: Many modern cancer drugs are kinase inhibitors, and the purine scaffold is an excellent starting point for designing such agents due to its resemblance to ATP. researchgate.net Academic research focuses on synthesizing purine derivatives that can selectively inhibit specific kinases involved in cancer cell proliferation and survival, such as cyclin-dependent kinases (CDKs). nih.govmdpi.com The goal is to create highly potent and selective inhibitors that are effective against drug-resistant tumors. mdpi.com
Antiviral and Antimicrobial Agents: Purine analogs have a long history as antimetabolites that disrupt viral and microbial replication. mdpi.comnih.gov Future academic work will likely focus on designing derivatives that are selectively activated by pathogen-specific enzymes, thereby minimizing toxicity to host cells. This approach could lead to new treatments for challenging infections.
Chemical Probes for Systems Biology: Beyond therapeutics, highly substituted purines serve as valuable molecular tools in academic research. They can be designed as specific inhibitors or agonists to probe the function of particular proteins within complex cellular pathways. researchgate.net This helps to unravel the intricate networks that govern cell behavior in health and disease, ultimately identifying and validating new targets for future drug development. nih.gov
Q & A
Q. What standardized reporting frameworks ensure reproducibility in studies involving this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
